molecular formula C8H13N3 B1446593 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1532361-95-7

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B1446593
CAS No.: 1532361-95-7
M. Wt: 151.21 g/mol
InChI Key: QISUAQWXVKNDCJ-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused pyrazole and pyrazine ring system, which imparts distinct chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with core protein allosteric modulators (CpAMs) of the hepatitis B virus (HBV), effectively inhibiting a broad range of nucleoside-resistant HBV variants . The compound binds to the core protein of the virus, altering its conformation and preventing the assembly of viral particles. This interaction highlights the potential of this compound as a therapeutic agent for HBV infections.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In hepatocytes, the compound has been observed to reduce the viral load of HBV by inhibiting the replication of the virus . This inhibition is achieved through the modulation of cell signaling pathways and gene expression related to viral replication. Additionally, this compound influences cellular metabolism by altering the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with the core protein of HBV. The compound acts as an allosteric modulator, binding to a site on the core protein that induces conformational changes . These changes prevent the proper assembly of viral particles, thereby inhibiting viral replication. Additionally, this compound may also interact with other biomolecules, such as enzymes involved in gene expression, further contributing to its antiviral effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the antiviral effects of this compound persist, with sustained inhibition of HBV replication observed in both in vitro and in vivo models . These findings suggest that the compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of HBV replication, with higher doses resulting in greater antiviral activity . At very high doses, some toxic effects have been observed, including hepatotoxicity and alterations in liver enzyme levels . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. The compound interacts with enzymes and cofactors that regulate metabolic flux, influencing the levels of various metabolites . By modulating the activity of these enzymes, this compound can alter the balance of metabolic pathways, potentially leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its therapeutic effects. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus and cytoplasm, through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its sites of action, where it can exert its antiviral and metabolic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 1,4-diketones, followed by cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which can influence its chemical properties and biological activities. The presence of the ethyl group can enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-7-5-8-6-9-3-4-11(8)10-7/h5,9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISUAQWXVKNDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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